

N,N',N"-Triphenylguanidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2,3-Triphenylguanidine*

Cat. No.: B1663917

[Get Quote](#)

An In-Depth Technical Guide to N,N',N"-Triphenylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N"-Triphenylguanidine (TPG), a member of the guanidine family of organic compounds, is a versatile molecule with significant industrial and research applications. Characterized by a central guanidine core bonded to three phenyl groups, TPG's unique structure imparts properties that make it a valuable component in various chemical processes.^[1] It is most notably recognized for its role as a secondary accelerator in the vulcanization of rubber, where it improves the efficiency of sulfur cross-linking, thereby enhancing the durability and elasticity of the final product.^{[1][2]} Beyond this primary application, TPG serves as a catalyst in diverse organic syntheses and has been investigated for its potential in the development of novel materials with non-linear optical properties.^{[1][3]}

This technical guide provides a comprehensive overview of N,N',N"-Triphenylguanidine, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications. It is intended to serve as a foundational resource for professionals in chemistry and materials science, offering the technical accuracy and in-depth insights required for informed experimental design and application.

Part 1: Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **1,2,3-triphenylguanidine**.^[4] However, it is frequently referred to in literature and commercial settings by several synonyms, including:

- N,N',N"-Triphenylguanidine^{[4][5]}
- sym-Triphenylguanidine^{[1][4]}
- TPG^[6]

It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches and accurate identification of the compound. The CAS Registry Number for N,N',N"-Triphenylguanidine is 101-01-9.^{[1][7]}

Chemical Structure

The molecular structure of N,N',N"-Triphenylguanidine consists of a central carbon atom double-bonded to one imino nitrogen and single-bonded to two amino nitrogens. Each of these three nitrogen atoms is, in turn, bonded to a phenyl group. The molecule's formula is C₁₉H₁₇N₃.^[1]

The spatial arrangement of the phenyl groups and the delocalization of electrons within the guanidine core are key to its chemical reactivity and physical properties. The structure can be represented by the following diagram:

Caption: Molecular structure of N,N',N"-Triphenylguanidine.

Part 2: Physicochemical Properties

The physical and chemical properties of N,N',N"-Triphenylguanidine are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference
Molecular Formula	$C_{19}H_{17}N_3$	[1]
Molecular Weight	287.36 g/mol	
Appearance	White to pale yellow crystalline powder	[1] [7]
Melting Point	146-147 °C	[2]
Boiling Point	~419.66 °C (estimated)	[2]
Solubility	Slightly soluble in water. Soluble in organic solvents.	[1] [8] [9]
Density	1.16 g/cm ³	[2]
pKa	9.10 ± 0.10 (Predicted)	[2]

Part 3: Synthesis and Manufacturing

The synthesis of N,N',N"-Triphenylguanidine can be achieved through several routes, often starting from thiourea derivatives. A common laboratory and industrial method involves the reaction of N,N'-diphenylthiourea with aniline.[\[10\]](#) This desulfurization reaction can be facilitated by various reagents, including metal oxides (e.g., mercuric oxide or lead oxide) or through oxidative processes.[\[11\]](#)

One notable synthetic pathway involves treating N,N'-diphenylthiourea with aniline in the presence of a strong base like sodium hydroxide and an oxidizing agent such as nitrobenzene, which can produce good yields.[\[10\]](#) Another approach is the pyrolysis of N,N',N"-triphenylguanidine itself to produce diphenylcarbodiimide, highlighting a reversible aspect of its chemistry under certain conditions.[\[11\]](#)

The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. For industrial-scale production, processes that are cost-effective and minimize hazardous byproducts are preferred.

Part 4: Applications in Research and Industry

N,N',N"-Triphenylguanidine's utility spans several domains, primarily driven by its chemical reactivity and structural features.

Rubber Vulcanization Accelerator

The most significant industrial application of TPG is as a secondary accelerator in the vulcanization of rubber.^{[1][2]} In this process, it works in conjunction with primary accelerators (typically from the sulfenamide class) to enhance the rate and efficiency of sulfur cross-linking between polymer chains.^[1] This results in rubber products with improved mechanical properties, such as increased tensile strength, elasticity, and resistance to abrasion and aging.^[2]

Catalyst in Organic Synthesis

TPG also functions as a versatile catalyst in various organic reactions. Its basic nature allows it to act as a proton acceptor, facilitating reactions that require the deprotonation of a substrate. It is employed as an intermediate in the synthesis of more complex organic molecules and materials.^{[1][2]}

Non-Linear Optical Materials

There is growing research interest in TPG and its derivatives for applications in non-linear optics.^[3] Materials with high second-order non-linear optical activity are crucial for technologies like frequency conversion of light (second harmonic generation). The molecular structure of TPG, particularly its octupolar nature, makes it a candidate for the design of new crystalline materials with significant non-linear optical properties.^[3]

Part 5: Analytical Characterization

The identification and purity assessment of N,N',N"-Triphenylguanidine are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

- Infrared (IR) Spectroscopy: The IR spectrum of TPG exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations, C=N imine stretching, and aromatic C-H and C=C stretching from the phenyl rings.^{[12][13]} IR

spectroscopy is a valuable tool for confirming the presence of the guanidine core and the phenyl substituents.[12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure. The ^1H NMR spectrum shows signals in the aromatic region corresponding to the protons on the phenyl rings and signals for the N-H protons.[14] The ^{13}C NMR spectrum will show distinct signals for the central guanidinyl carbon and the various carbons of the phenyl groups.[14]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of TPG and to study its fragmentation patterns. The molecular ion peak corresponding to its molecular weight (287.36 g/mol) is a key identifier.[4][13] Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive detection of TPG in various matrices, including biological samples like urine.[15]

Part 6: Safety and Handling

$\text{N,N',N''-Triphenylguanidine}$ requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][7]

Recommended Handling Procedures

- Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[16]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][16] It should be kept away from incompatible materials such as oxidizing agents.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 101-01-9: N,N',N"-Triphenylguanidine | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Center for Physics of the University of Coimbra [cfisuc.fis.uc.pt]
- 4. 1,2,3-Triphenylguanidine | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS RN 101-01-9 | Fisher Scientific [fishersci.com]
- 6. parchem.com [parchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemwhat.com [chemwhat.com]
- 9. N,N',N -Triphenylguanidine, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Triphenyl guanidine [webbook.nist.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 101-01-9 Name: 1,2,3-triphenylguanidine [xixisys.com]
- To cite this document: BenchChem. [N,N',N"-Triphenylguanidine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663917#n-n-n-triphenylguanidine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com